molecular formula C26H27N5O2S B11248241 4-ethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-ethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11248241
M. Wt: 473.6 g/mol
InChI Key: YPHIESNFOJGESY-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-ethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the p-tolylamino group. The final steps involve the sulfonation and ethylation of the benzenesulfonamide moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-ethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to fully elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and pyrimidine-based molecules. Compared to these compounds, 4-ethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds are:

Properties

Molecular Formula

C26H27N5O2S

Molecular Weight

473.6 g/mol

IUPAC Name

4-ethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C26H27N5O2S/c1-4-20-7-15-24(16-8-20)34(32,33)31-23-13-11-22(12-14-23)29-26-27-19(3)17-25(30-26)28-21-9-5-18(2)6-10-21/h5-17,31H,4H2,1-3H3,(H2,27,28,29,30)

InChI Key

YPHIESNFOJGESY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C

Origin of Product

United States

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